molecular formula C12H17NO3 B14234464 Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester CAS No. 502697-62-3

Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester

Cat. No.: B14234464
CAS No.: 502697-62-3
M. Wt: 223.27 g/mol
InChI Key: UXMBISFVVOGCNQ-LLVKDONJSA-N
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Description

Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of carbamic acid, featuring a hydroxy-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester typically involves the reaction of the corresponding amine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function, leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Ethyl carbamate
  • Methyl carbamate

Uniqueness

Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester is unique due to its specific hydroxy-phenylpropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate esters, making it a valuable compound for specialized applications .

Properties

CAS No.

502697-62-3

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl N-[(3R)-3-hydroxy-3-phenylpropyl]carbamate

InChI

InChI=1S/C12H17NO3/c1-2-16-12(15)13-9-8-11(14)10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m1/s1

InChI Key

UXMBISFVVOGCNQ-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)NCC[C@H](C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)NCCC(C1=CC=CC=C1)O

Origin of Product

United States

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